molecular formula C7H11NS B1598986 N-Ethyl-(2-thienylmethyl)amine CAS No. 58255-25-7

N-Ethyl-(2-thienylmethyl)amine

Cat. No. B1598986
CAS RN: 58255-25-7
M. Wt: 141.24 g/mol
InChI Key: LZRQTSDHULJXBN-UHFFFAOYSA-N
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Description

“N-Ethyl-(2-thienylmethyl)amine” is a chemical compound with the molecular formula C7H11NS . It has a molecular weight of 141.24 and is typically found in a liquid state .


Synthesis Analysis

The synthesis of amines, such as “N-Ethyl-(2-thienylmethyl)amine”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .


Molecular Structure Analysis

The InChI code for “N-Ethyl-(2-thienylmethyl)amine” is 1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines, including “N-Ethyl-(2-thienylmethyl)amine”, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

“N-Ethyl-(2-thienylmethyl)amine” is a colorless to brown liquid . It has a molecular weight of 141.24 . The compound is stored at room temperature .

Scientific Research Applications

1. Use in Asymmetric Reductive Amination

  • Summary of Application: N-Ethyl-(2-thienylmethyl)amine has been used as a secondary amine source in direct asymmetric reductive amination. This process creates tertiary chiral amines, which are important in various biological processes .
  • Methods of Application: The process involves the use of secondary amines, like N-Ethyl-(2-thienylmethyl)amine, in direct asymmetric reductive amination. This is done with the help of selected additives under mild conditions (0–25 °C) .
  • Results or Outcomes: This method allows for the creation of tertiary chiral amines. Compared to other methods, this procedure is more concise and scalable .

2. Use in Selective Synthesis of N-Monomethyl Amines

  • Summary of Application: N-Monomethyl amines are important building blocks in the synthesis of a range of valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials . N-Ethyl-(2-thienylmethyl)amine could potentially be used in the selective synthesis of these amines.
  • Methods of Application: The development of N-monomethylation of primary amines and nitro compounds with homogeneous and heterogeneous catalysts is summarized . This process uses various methylating agents, such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate .
  • Results or Outcomes: The basic principles and strategies to control the selectivity of N-monomethylation of primary amines and nitro compounds with different methylating agents are also summarized . This review will promote the development of N-monomethylation of primary amines and other selective methylation .

3. Use in Synthesis of Chiral Tertiary Amines

  • Summary of Application: Secondary amines, such as N-Ethyl-(2-thienylmethyl)amine, have been used in direct catalytic asymmetric reductive amination to afford corresponding tertiary chiral amines . These chiral amines are important as they are found in about 40% of new chemical entities (NCEs) among FDA approved drugs .
  • Methods of Application: The process involves the use of secondary amines in direct asymmetric reductive amination. This is done with the help of selected additives under mild conditions (0–25 °C) .
  • Results or Outcomes: This method allows for the creation of tertiary chiral amines. Compared to other methods, this procedure is much more concise and scalable .

Safety And Hazards

The safety information for “N-Ethyl-(2-thienylmethyl)amine” indicates that it may be harmful if swallowed . Therefore, precautions should be taken when handling this compound .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRQTSDHULJXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405875
Record name N-[(Thiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-(2-thienylmethyl)amine

CAS RN

58255-25-7
Record name N-[(Thiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. chilled round bottom flask was added ethyl amine hydrochloride (4.58 g, 56.17 mmol) and thiophene-2-carbaldehyde (5.0 mL, 53.50 mmol) in methanol (20.0 mL), followed by triethylamine (7.83 mL, 56.17 mmol) and the reaction was stirred for 30 minutes. Sodiumtriacetoxyborohydride (15.87 g, 74.90 mmol) was added in one portion under vigorous stirring. The ice bath was removed and the flask was attached to a bubbler to allow gas evolution and expansion. The reaction was stirred overnight at room temp. Most of the volatiles were evaporated in vacuo. The reaction mixture was quenched by adding 1 N NaOH, and the product was extracted with dichloromethane. The organic extract was washed with brine and dried over MgSO4. The volatiles were evaporated to give the crude free base N-(thiophen-2-ylmethyl)ethanamine (5.85 g, 41.42 mmol, 77%), which resulted of a purity grade >97% by 1H-NMR analysis, therefore it was used in the next step without any further purification. 1H NMR (400 MHz, CDCl3) δ 1.13 (t, J=7.1 Hz, 3H), 2.71 (q, J=7.2 Hz, 2H), 4.00 (d, J=0.7 Hz, 2H), 6.90-6.97 (m, 2H), 7.21 (dd, J=5.0, 1.3 Hz, 1H).
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.83 mL
Type
reactant
Reaction Step Two
Quantity
15.87 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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